4-(3-Ethyl-5-methylisoxazole-4-carbonyl)-1-(4-methoxyphenyl)-6,6-dimethylpiperazin-2-one
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Overview
Description
4-(3-Ethyl-5-methylisoxazole-4-carbonyl)-1-(4-methoxyphenyl)-6,6-dimethylpiperazin-2-one is a complex organic compound that features a combination of isoxazole, piperazine, and methoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-5-methylisoxazole-4-carbonyl)-1-(4-methoxyphenyl)-6,6-dimethylpiperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Various substitution reactions could occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethyl-5-methylisoxazole-4-carbonyl)-1-(4-hydroxyphenyl)-6,6-dimethylpiperazin-2-one
- 4-(3-Ethyl-5-methylisoxazole-4-carbonyl)-1-(4-chlorophenyl)-6,6-dimethylpiperazin-2-one
Uniqueness
The uniqueness of 4-(3-Ethyl-5-methylisoxazole-4-carbonyl)-1-(4-methoxyphenyl)-6,6-dimethylpiperazin-2-one might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H25N3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1-(4-methoxyphenyl)-6,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C20H25N3O4/c1-6-16-18(13(2)27-21-16)19(25)22-11-17(24)23(20(3,4)12-22)14-7-9-15(26-5)10-8-14/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
UOURPKPXNQGAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CC(=O)N(C(C2)(C)C)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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